4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one

Antiplatelet Arachidonic Acid Pathway Thrombosis

4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one (CAS 871131-52-1) is a tricyclic heterocyclic compound with the molecular formula C₁₁H₇N₃O₂ and a molecular weight of 213.19 g/mol, characterized by a core benzopyrano[4,3-d]pyrimidin-5-one scaffold. As the simplest 4-amino-substituted member of this pharmacophore class (designated compound 3a in the foundational SAR study by Bruno et al.), it serves as a critical baseline for understanding the contribution of the 2-position substituent to antiplatelet and antithrombotic activity.

Molecular Formula C11H7N3O2
Molecular Weight 213.19 g/mol
CAS No. 871131-52-1
Cat. No. B11893101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one
CAS871131-52-1
Molecular FormulaC11H7N3O2
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C(=NC=N3)N)C(=O)O2
InChIInChI=1S/C11H7N3O2/c12-10-8-9(13-5-14-10)6-3-1-2-4-7(6)16-11(8)15/h1-5H,(H2,12,13,14)
InChIKeyANSYCHQJSHLCLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one (CAS 871131-52-1): A Scaffold-Defined Antithrombotic Candidate with Differentiated Antiplatelet Activity


4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one (CAS 871131-52-1) is a tricyclic heterocyclic compound with the molecular formula C₁₁H₇N₃O₂ and a molecular weight of 213.19 g/mol, characterized by a core benzopyrano[4,3-d]pyrimidin-5-one scaffold [1]. As the simplest 4-amino-substituted member of this pharmacophore class (designated compound 3a in the foundational SAR study by Bruno et al.), it serves as a critical baseline for understanding the contribution of the 2-position substituent to antiplatelet and antithrombotic activity [2]. Unlike heavily substituted analogs developed for kinase inhibition, this unsubstituted (2-H) variant demonstrates a distinct pharmacological profile primarily relevant to haemostasis modulation, making it a specific tool for antiplatelet research rather than a general oncology probe [2].

Why 4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one Cannot Be Interchanged with 2-Substituted or 5-Deoxo Congeners


The benzopyrano[4,3-d]pyrimidine scaffold exhibits extreme sensitivity to substitution patterns, making generic interchanges between analogs unreliable. Systematic SAR studies reveal that antiplatelet activity, particularly against ADP- and thrombin-induced aggregation, is abolished or significantly altered by minor modifications at the 2-position or reduction of the 5-carbonyl group [1]. For instance, the transition from a 2-H (compound 3a) to a 2-SCH₃ (compound 3c) or 2-OCH₃ (compound 3b) group shifts the activity spectrum from an AA/U46619-selective agent to a compound with a broader but distinct pharmacological signature [1]. Consequently, a researcher requiring specific arachidonic acid pathway inhibition without ADP antagonism must procure the precise 2-unsubstituted 4-amino derivative; substitution with a closely related 2-substituted analog will yield fundamentally different experimental outcomes and invalidate SAR-dependent conclusions.

Quantitative Differentiation Evidence for 4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one Against Closest Analogs and Standard-of-Care


Selective AA-Induced Antiplatelet Activity: 4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one (3a) vs. 2-Substituted Analogs (3b, 3c) and Aspirin

In a head-to-head comparison within the same study, the target compound 3a (4-amino-2-H) inhibited arachidonic acid (AA)-induced platelet aggregation with an IC₅₀ of 13 µM, demonstrating a potency greater than that of the 2-methoxy analog 3b (IC₅₀ = 18 µM) and comparable to the 2-methylthio analog 3c (IC₅₀ = 16 µM) [1]. Critically, all three 4-amino-5-oxo derivatives (3a–c) were markedly more potent than the clinical reference aspirin (ASA), which exhibited an IC₅₀ greater than 500 µM in the same rabbit PRP assay [1]. This establishes the 4-amino-5-oxo pharmacophore as a potent AA pathway inhibitor, with the target compound 3a providing the most streamlined scaffold devoid of additional 2-position steric or electronic influence.

Antiplatelet Arachidonic Acid Pathway Thrombosis SAR Benzopyranopyrimidine

Thromboxane Receptor (TP) Pathway Antagonism: 4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one (3a) vs. 2-Methoxy Analog (3b) and Aspirin

The target compound 3a inhibited U46619-induced platelet aggregation with an IC₅₀ of 45 µM, indicating direct antagonism of the thromboxane-prostanoid (TP) receptor [1]. This profile is superior to that of the 2-methoxy analog 3b, which showed an IC₅₀ of 71 µM against U46619, representing a 1.6-fold loss in potency with 2-OCH₃ substitution [1]. Aspirin, which acts upstream via COX-1 inhibition rather than direct TP blockade, does not directly inhibit U46619-induced aggregation at these concentrations. This evidence identifies 3a as a useful reference compound for exploring direct TP receptor antagonism within the benzopyranopyrimidine chemotype, distinct from analogs with attenuated U46619 activity.

Thromboxane Receptor U46619 Antiplatelet TP Antagonist Benzopyranopyrimidine

Inhibition of Thrombin-Induced Clot Retraction: 4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one (3a) Demonstrates Activity Absent in Positional Isomers

Compound 3a inhibited thrombin-induced clot retraction with an IC₅₀ of 23 µM, a functional activity entirely absent in the 5-deoxo series (compounds 6a–6c) and 5-deoxo-2-methanesulfonyl series (compounds 7a–c), which were inactive (IC₅₀ > 10 µM or >500 µM depending on the specific compound) [1]. Within the active 5-oxo series (3a–f), the presence of a 4-amino group (3a–c, IC₅₀ range 21–23 µM) conferred superior clot retraction inhibition compared to 4-cycloamino derivatives (3d–f, IC₅₀ range 14–27 µM), demonstrating that both the 5-carbonyl and the nature of the 4-substituent are critical determinants of this specific antithrombotic mechanism [1].

Clot Retraction Thrombin Haemostasis Antithrombotic SAR

Validated Research and Procurement Application Scenarios for 4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one


Core Scaffold for AA-Pathway Antiplatelet Lead Optimization

Medicinal chemistry teams focused on developing novel antiplatelet agents targeting the arachidonic acid cascade should procure compound 3a as a minimal scaffold reference. Its IC₅₀ of 13 µM against AA-induced aggregation provides a clean baseline for SAR expansion at the 2-position, enabling systematic evaluation of substituent effects without confounding pre-existing steric bulk [1]. The >38-fold superiority over aspirin establishes this chemotype as a validated starting point for potency-driven optimization programs [1].

Pharmacological Probe for Thromboxane-Prostanoid (TP) Receptor Studies

Compound 3a serves as a well-characterized TP receptor antagonist probe within the benzopyranopyrimidine class, with a defined IC₅₀ of 45 µM against U46619-induced aggregation [1]. This is particularly relevant for academic laboratories or screening facilities comparing TP antagonism mechanisms across diverse chemical series. The 1.6-fold superior potency over the 2-methoxy analog 3b makes 3a the preferred choice for establishing structure-activity relationships at the TP receptor [1].

Investigation of Clot Retraction Mechanisms in Haemostasis Research

For researchers studying the intersection of platelet activation and coagulation, compound 3a uniquely combines AA/U46619 antiplatelet activity with thrombin-induced clot retraction inhibition (IC₅₀ = 23 µM) [1]. This dual functional profile, absent in the 5-deoxo congener series, makes 3a an essential tool compound for dissecting the contribution of the 5-carbonyl pharmacophore to clot retraction pathways and for benchmarking novel antithrombotic candidates with combined antiplatelet and anticoagulant potential [1].

Reference Standard for Vendor Purity Specification in SAR Libraries

Procurement of compound 3a with a certified purity benchmark (supplier-reported 99% HPLC) ensures reproducibility in SAR studies where trace impurities of 2-substituted analogs (e.g., 3b or 3c) could confound antiplatelet assay results . Given the quantitative differentiation in IC₅₀ values between 3a and its closest analogs (as small as 1.2–1.4-fold), procurement specifications should mandate authenticated identity and purity documentation to prevent erroneous activity attribution in library screening campaigns [1].

Quote Request

Request a Quote for 4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.